molecular formula C6H3Cl4NS B1597031 2,3,5,6-Tetrachloro-4-(methylthio)pyridine CAS No. 22963-62-8

2,3,5,6-Tetrachloro-4-(methylthio)pyridine

Cat. No.: B1597031
CAS No.: 22963-62-8
M. Wt: 263 g/mol
InChI Key: FETMKMGDUQNPLN-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(methylthio)pyridine is a chlorinated heterocyclic compound. It is a derivative of pyridine, where four chlorine atoms and one methylthio group are substituted at the 2, 3, 5, and 6 positions, and the 4 position, respectively. This compound is known for its significant reactivity due to the electron-withdrawing nature of the chlorine atoms, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine typically involves the reaction of pentachloropyridine with methylthiolating agents. One common method is the reaction of pentachloropyridine with sodium methylthiolate under controlled conditions. The reaction is usually carried out in an aprotic solvent to promote the substitution at the 4-position .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced technologies and in-house developed methods. For instance, companies like Jubilant Ingrevia produce 2,3,5,6-tetrachloro pyridine through a niche technology developed through in-house R&D, using pyridine as a starting material .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(methylthio)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methylthiolate, dimethyl sulfate, and n-butyl-lithium. The reactions are typically carried out under controlled temperatures and in the presence of aprotic solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted pyridines, sulfoxides, and sulfones. For example, oxidation of the methylthio group with peroxyacetic acid yields 4-methylsulfinyl- and 4-methylsulfonyl-pyridine .

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(methylthio)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(methylthio)pyridine involves its reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly reactive towards nucleophilic attack. This reactivity is utilized in various synthetic applications to form complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the methylthio group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl4NS/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMKMGDUQNPLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl4NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066846
Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)-
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Molecular Weight

263.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22963-62-8
Record name 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
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Record name 2,3,5,6-Tetrachloro-4-(methylthio)pyridine
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Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)-
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Record name Pyridine, 2,3,5,6-tetrachloro-4-(methylthio)-
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Record name 2,3,5,6-tetrachloro-4-(methylthio)pyridine
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Record name 2,3,5,6-TETRACHLORO-4-(METHYLTHIO)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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